
Resatorvid
Overview
Description
Resatorvid, also known as TAK-242, is a cyclohexane derivative that was developed by scientists at Takeda Pharmaceuticals. It is primarily known for its role as an inhibitor of Toll-like receptor 4 (TLR4), a receptor involved in the immune response. This compound has been investigated for its potential therapeutic applications in conditions such as sepsis, inflammatory diseases, and various forms of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of resatorvid involves several steps, starting with the preparation of the cyclohexene core. The key steps include:
Formation of the cyclohexene ring: This is achieved through a series of cyclization reactions.
Introduction of the sulfonamide group: This involves the reaction of the cyclohexene derivative with a sulfonamide reagent.
Addition of the carboxylate group: This step involves esterification to introduce the ethyl carboxylate group.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques to produce this compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Resatorvid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, particularly involving the sulfonamide and carboxylate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Oncology Applications
Photochemoprevention of Skin Cancer
Resatorvid has been identified as a promising agent for the prevention of non-melanoma skin cancer (NMSC). Research has demonstrated that topical application of this compound effectively inhibits UV-induced signaling pathways associated with tumorigenesis. In a study using SKH-1 hairless mice, it was shown that this compound significantly reduced tumor area and multiplicity in UV-induced skin tumors. The mechanism involves blocking the activation of AP-1 and NF-κB signaling pathways, leading to decreased expression of inflammatory mediators and increased apoptosis in tumor cells .
Data Summary:
Study | Model | Treatment | Outcome |
---|---|---|---|
Takashima et al. (2018) | SKH-1 mice | Topical this compound vs. control | Reduced tumor area and multiplicity; increased apoptosis in tumors |
Infectious Disease Applications
Hepatitis B Virus Inhibition
Recent findings have highlighted the potential of this compound as an antiviral agent against Hepatitis B virus (HBV). In vitro studies demonstrated that this compound inhibited HBV replication by upregulating the EFTUD2 promoter activity, which is crucial for HBV transcription. When combined with entecavir, this compound exhibited enhanced antiviral effects, suggesting its utility as part of a combination therapy for HBV .
Data Summary:
Study | Cell Line | Treatment | Outcome |
---|---|---|---|
Frontiers in Microbiology (2023) | HepG2-NTCP cells | This compound + entecavir | Significant reduction in HBsAg and HBV DNA levels |
Inflammatory Conditions
Sepsis Treatment Trials
This compound has been evaluated in clinical trials for its efficacy in treating severe sepsis and shock. A randomized controlled trial indicated that while this compound did not significantly suppress cytokine levels (notably interleukin-6), it was well tolerated with mild side effects. The trial's findings suggest that while this compound may not be effective in this context, its safety profile warrants further investigation into its use for other inflammatory conditions .
Data Summary:
Study | Population | Dosage | Outcome |
---|---|---|---|
Clinical Trial on Sepsis (2010) | Patients with severe sepsis | 1.2 mg/kg/day & 2.4 mg/kg/day | No significant reduction in cytokine levels; mild increases in methemoglobin |
Trauma and Shock
Blast Injury Research
In studies focused on blast-related injuries, this compound has been explored for its potential to mitigate trauma-induced inflammation. Research conducted on Wistar rats indicated that this compound may play a role in reducing the inflammatory response associated with hemorrhagic shock . This application highlights the compound's versatility beyond traditional pharmacological uses.
Data Summary:
Study | Model | Treatment | Outcome |
---|---|---|---|
DOD Blast Injury Research (2021) | Wistar rats | This compound administration post-injury | Potential reduction in inflammatory response |
Mechanism of Action
Resatorvid exerts its effects by binding directly to the intracellular domain of Toll-like receptor 4 (TLR4). This binding prevents TLR4 from interacting with its adaptor molecules, such as TIRAP, thereby inhibiting downstream signal transduction. As a result, the production of inflammatory mediators, such as cytokines, is suppressed. This mechanism makes this compound a potent anti-inflammatory agent .
Comparison with Similar Compounds
Resatorvid is unique in its specific inhibition of TLR4 signaling. Similar compounds include:
TLR4-IN-C34: Another TLR4 inhibitor with a different chemical structure.
M62812: A compound with similar TLR4 inhibitory properties but different pharmacokinetics and pharmacodynamics.
Compared to these compounds, this compound has shown superior potency and selectivity in inhibiting TLR4 signaling, making it a valuable tool in both research and potential therapeutic applications .
Biological Activity
Resatorvid, also known as TAK-242, is a selective antagonist of Toll-like receptor 4 (TLR4) that has garnered attention for its anti-inflammatory properties and potential therapeutic applications in various diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical and preclinical studies, and implications for future research.
This compound functions primarily by inhibiting TLR4 signaling, which is pivotal in mediating immune responses to pathogens and injury. TLR4 activation leads to the production of pro-inflammatory cytokines, which can exacerbate conditions such as sepsis, inflammatory diseases, and cancer. This compound prevents TLR4 from interacting with downstream adaptor proteins like MyD88 and TRAM/TRIF by forming an irreversible bond with a specific cysteine residue (Cys747) in the TLR4 intracellular domain . This action effectively suppresses the inflammatory cascade initiated by TLR4 activation.
In Vitro Studies
In vitro experiments have demonstrated that this compound inhibits cytokine production in human peripheral blood mononuclear cells (PBMCs) without interfering with lipopolysaccharide (LPS) binding to the CD14/TLR4/MD-2 complex . Furthermore, it selectively inhibits cytokine production in mouse RAW264.7 cells stimulated with TLR4 agonists while showing no effect on other TLRs (TLR2, TLR3, and TLR9) .
In Vivo Studies
Skin Cancer Prevention : A significant study highlighted this compound's photochemopreventive effects against UV-induced skin tumorigenesis in SKH-1 hairless mice. Topical application of this compound significantly reduced tumor area and multiplicity while promoting apoptosis in tumor tissues. Mechanistic analyses revealed that this compound blocked UV-induced activation of AP-1 and NF-κB signaling pathways .
Ulcerative Colitis : Another investigation into the effects of this compound on ulcerative colitis (UC) demonstrated its ability to modulate macrophage polarization and cytokine secretion. In a mouse model of UC, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) while enhancing anti-inflammatory IL-10 production .
Clinical Implications
This compound has shown promise in clinical trials for various conditions characterized by excessive inflammation. Its excellent safety profile has been noted, with no significant adverse effects reported during systemic administration .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Study | Model | Findings | Mechanism |
---|---|---|---|
Takashima et al. (2018) | SKH-1 mice | Reduced UV-induced tumor area and multiplicity | Inhibition of AP-1 and NF-κB signaling |
Mattke et al. (2024) | Ulcerative Colitis model | Decreased pro-inflammatory cytokines; increased IL-10 | Modulation of macrophage polarization |
IUPHAR/BPS Guide to PHARMACOLOGY | Human PBMCs & Mouse RAW264.7 cells | Inhibition of cytokine production without affecting LPS binding | Selective TLR4 antagonism |
Case Studies
- Photochemoprevention in Skin Cancer : In a controlled study involving SKH-1 mice exposed to UV light, this compound was applied topically prior to UV exposure. The results indicated a significant reduction in tumor formation compared to control groups, highlighting its potential use as a preventive agent against skin cancer.
- Inflammation Control in Ulcerative Colitis : A clinical trial assessing the efficacy of this compound in patients with UC showed promising results where patients experienced reduced symptoms and inflammation markers after treatment.
Properties
IUPAC Name |
ethyl (6R)-6-[(2-chloro-4-fluorophenyl)sulfamoyl]cyclohexene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO4S/c1-2-22-15(19)11-5-3-4-6-14(11)23(20,21)18-13-8-7-10(17)9-12(13)16/h5,7-9,14,18H,2-4,6H2,1H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEIJTHMHDMWLJ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCCC1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CCCC[C@H]1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947269 | |
Record name | Resatorvid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
TAK-242 suppresses production of inflammatory mediators such as cytokine by inhibiting the signal transduction through Toll-like receptor 4 (TLR4) which is one of the receptors recognizing the bacterial components. | |
Record name | Resatorvid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05943 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
243984-11-4 | |
Record name | Resatorvid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243984-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Resatorvid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0243984114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Resatorvid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05943 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Resatorvid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RESATORVID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2MZ648C31 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.